5-Fluoro-5-methylhexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13FO2 |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
5-fluoro-5-methylhexanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-7(2,8)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
ZPBGLBAPFHKDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(=O)O)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Fluoro 5 Methylhexanoic Acid
De Novo Synthesis Approaches
De novo synthesis, the creation of complex molecules from simpler precursors, provides a versatile platform for the construction of 5-Fluoro-5-methylhexanoic acid. wikipedia.org This approach allows for precise control over the molecular architecture and the strategic introduction of the fluorine atom at the desired position.
Fluorination Reactions and Reagent Selection
The critical step in the synthesis of this compound is the introduction of the fluorine atom. The choice of fluorinating reagent is paramount and depends on the nature of the substrate and the desired reaction conditions. Two commonly employed reagents for such transformations are Diethylaminosulfur Trifluoride (DAST) and Selectfluor.
Diethylaminosulfur trifluoride (DAST) is a versatile and widely used nucleophilic fluorinating agent. sigmaaldrich.com It is particularly effective in converting alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides. wikipedia.orgorgsyn.org The reaction proceeds by replacing a hydroxyl group with a fluorine atom. orgsyn.org DAST is known for its ease of handling compared to other fluorinating agents like sulfur tetrafluoride and can be used in standard laboratory glassware at moderate temperatures. scispace.comorgsyn.org
In a potential synthesis of this compound, a key precursor would be a tertiary alcohol, such as 5-hydroxy-5-methylhexanoic acid or a suitable derivative. The reaction with DAST would proceed as outlined in the following general scheme:
Scheme 1: General Reaction of DAST with a Tertiary Alcohol OH F | | R-C-R' + (C2H5)2NSF3 --> R-C-R' + (C2H5)2NS(O)F + HF | | R'' R''
R-C-CH-C-OR' + Selectfluor --> R-C-C-C-OR'
Multi-Step Synthetic Sequences and Intermediate Formation
Stereoselective Synthesis of this compound Enantiomers
The creation of the chiral center at the C5 position in this compound requires precise stereochemical control. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, enzymatic biocatalysis, and the resolution of racemic mixtures.
Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a suitable precursor. The diastereoselective fluorination of the resulting enolate would then establish the chiral center. Subsequent removal of the auxiliary would yield the enantiomerically enriched fluorinated carboxylic acid.
Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to control the stereochemical outcome of a reaction. A potential route to this compound could involve the asymmetric hydrogenation of a corresponding unsaturated precursor, catalyzed by a chiral transition metal complex. Another approach could be the use of a chiral Lewis acid, such as a derivative of tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), to catalyze a stereoselective fluorination reaction. mdpi.com
| Method | General Principle | Potential Application to this compound Synthesis |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Attachment of an Evans auxiliary to a hexanoic acid precursor, followed by diastereoselective fluorination. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of a 5-methyl-hex-4-enoic acid derivative or a related unsaturated precursor. |
Enzymatic Biocatalysis for Enantiopure Intermediates
Enzymes are highly selective catalysts that can be employed for the synthesis of enantiopure compounds under mild reaction conditions. Lipases and esterases are particularly useful for the kinetic resolution of racemic mixtures.
Lipases can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a racemic ester precursor could be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the carboxylic acid product (the other enantiomer). This method has been successfully applied to the synthesis of intermediates for pharmaceuticals. nih.gov
Similar to lipases, esterases can be used for the enantioselective hydrolysis of esters. The choice between a lipase and an esterase would depend on the specific substrate and the desired enantioselectivity. An esterase could be employed in a similar kinetic resolution strategy to produce enantiomerically enriched this compound or its ester precursor.
| Enzyme Type | Reaction | Substrate | Products |
| Lipase | Kinetic Resolution (Hydrolysis) | Racemic methyl 5-fluoro-5-methylhexanoate | (R)-5-fluoro-5-methylhexanoic acid and (S)-methyl 5-fluoro-5-methylhexanoate (or vice versa) |
| Esterase | Kinetic Resolution (Hydrolysis) | Racemic ethyl 5-fluoro-5-methylhexanoate | (S)-5-fluoro-5-methylhexanoic acid and (R)-ethyl 5-fluoro-5-methylhexanoate (or vice versa) |
Resolution of Racemic Mixtures
The resolution of a racemic mixture is a common strategy for obtaining pure enantiomers. This technique involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.org
For this compound, a racemic mixture of the acid can be reacted with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, to form a pair of diastereomeric salts. libretexts.org These salts can then be separated by crystallization. After separation, the pure enantiomers of this compound can be recovered by treating the separated diastereomeric salts with an acid to remove the chiral resolving agent.
| Resolving Agent | Diastereomer 1 | Diastereomer 2 | Separation Method |
| (R)-1-Phenylethylamine | Salt of (R)-5-fluoro-5-methylhexanoic acid and (R)-1-phenylethylamine | Salt of (S)-5-fluoro-5-methylhexanoic acid and (R)-1-phenylethylamine | Fractional Crystallization |
| (S)-Brucine | Salt of (R)-5-fluoro-5-methylhexanoic acid and (S)-Brucine | Salt of (S)-5-fluoro-5-methylhexanoic acid and (S)-Brucine | Fractional Crystallization |
Scalable Synthetic Methodologies for Research Production
The transition from a laboratory-scale synthesis to a scalable process for research production requires consideration of factors such as cost, safety, efficiency, and robustness of the chemical transformations. For this compound, a scalable synthesis would likely favor a resolution-based approach due to its reliability and the availability of a wide range of chiral resolving agents.
A potential scalable process could involve:
Racemic Synthesis: An efficient and high-yielding synthesis of racemic this compound from readily available starting materials.
Resolution: Diastereomeric salt formation with a cost-effective and recyclable chiral resolving agent. Optimization of crystallization conditions to maximize the yield and enantiomeric purity of the desired diastereomer.
Isolation and Recovery: Efficient isolation of the desired enantiomer and recovery of the chiral resolving agent for reuse.
Enzymatic resolutions also offer a scalable and environmentally friendly alternative. The use of immobilized enzymes can simplify product purification and allow for catalyst recycling, making the process more economical for larger-scale production.
Lack of Published Synthetic Routes Prevents Detailed Analysis of this compound Synthesis
A comprehensive review of scientific literature reveals a notable absence of published synthetic methodologies for the specific chemical compound, this compound. While the compound is cataloged with the CAS Number 1557511-10-0, indicating its recognition as a distinct chemical entity, detailed procedures for its preparation are not available in the accessible scientific domain.
This lack of foundational synthetic information precludes a substantive discussion on the strategic and methodological aspects of its creation. Consequently, an in-depth analysis of continuous flow synthesis techniques and process development for laboratory and preparative scales, as requested, cannot be provided.
A meaningful exploration of these advanced synthetic topics requires an established reaction pathway as a basis. Without a known route to this compound, any discourse on its synthesis would be speculative and would not meet the standards of scientific accuracy and factual reporting. Further research and publication of a validated synthetic route are necessary before a thorough analysis of its production methodologies can be conducted.
Chemical Reactivity and Derivatization Strategies for Research Applications
Fundamental Reaction Pathways of 5-Fluoro-5-methylhexanoic acid
The reactivity of this compound can be understood by examining the characteristic reactions of its constituent functional groups.
The carboxyl group (-COOH) is the primary site for many chemical transformations.
Oxidation: Carboxylic acids are generally resistant to further oxidation under typical conditions as the carbon atom is already in a high oxidation state. However, under forcing conditions, degradation of the molecule can occur. For instance, the atmospheric oxidation of fluorinated organic compounds can lead to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). nih.govacs.org While specific studies on this compound are not prevalent, analogous processes could potentially lead to its degradation. In some contexts, decarboxylation, the removal of the carboxyl group, can be considered an oxidative process. For example, heating PFCAs in polar aprotic solvents like DMSO can induce decarboxylation. yuntsg.combohrium.com
Reduction: The carboxyl group can be reduced to a primary alcohol (5-fluoro-5-methylhexan-1-ol). This transformation requires strong reducing agents due to the low electrophilicity of the carboxyl carbon.
Common Reducing Agents for Carboxylic Acids
| Reagent | Conditions | Product |
| Lithium aluminum hydride (LiAlH₄) | Typically in an ether solvent (e.g., THF, diethyl ether) followed by an aqueous workup. | Primary Alcohol |
| Borane (BH₃) | Often used as a complex with THF (BH₃·THF). | Primary Alcohol |
This table presents generally applicable reducing agents for carboxylic acids.
The fluorine atom is attached to a tertiary carbon, which influences the potential for nucleophilic substitution reactions. The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides exceptionally stable and poor leaving groups in nucleophilic substitution reactions. acs.orgresearchgate.net
SN1 vs. SN2 Reactions:
SN2 (Bimolecular Nucleophilic Substitution): This pathway is highly unlikely for this compound. The tertiary nature of the carbon atom bearing the fluorine creates significant steric hindrance, preventing the backside attack required for an SN2 mechanism. viu.ca
SN1 (Unimolecular Nucleophilic Substitution): An SN1 pathway would involve the departure of the fluoride (B91410) ion to form a tertiary carbocation. While tertiary carbocations are relatively stable, the fluoride ion is a very poor leaving group. acs.orgresearchgate.net Activating the C-F bond often requires strong Brønsted or Lewis acids, which is a formidable challenge in organic chemistry. acs.orgresearchgate.net However, some studies have shown that nucleophilic substitution at tertiary alkyl fluorides can be achieved under specific conditions, such as the ring-opening of certain azetidine (B1206935) derivatives with a fluoride source like tetrabutylammonium (B224687) fluoride. rsc.org While not directly analogous, this demonstrates that substitution at such centers is not entirely impossible, though it requires highly specialized reaction conditions.
Influence of Fluorine on Intramolecular and Intermolecular Reactivity
The high electronegativity of the fluorine atom exerts a significant influence on the molecule's properties through the inductive effect.
The fluorine atom acts as a potent electron-withdrawing group, pulling electron density away from the rest of the carbon chain. libretexts.orgreddit.com This effect, transmitted through the sigma bonds, has several consequences:
Increased Acidity: The inductive effect stabilizes the carboxylate anion (conjugate base) formed upon deprotonation. libretexts.org By pulling electron density away from the carboxylate group, the negative charge is dispersed and stabilized, making the parent carboxylic acid more acidic (i.e., having a lower pKa) compared to its non-fluorinated analog, 5-methylhexanoic acid. libretexts.orgreddit.com The closer an electronegative substituent is to the carboxyl group, the greater its acid-strengthening effect. libretexts.org
Altered Reactivity of the Carboxyl Group: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon in the carboxyl group. This can make the carboxyl group more susceptible to attack by nucleophiles compared to non-fluorinated carboxylic acids.
Intermolecularly, the presence of the fluorine atom can influence properties such as polarity and dipole moment, which can affect solubility and interactions with other molecules. researchgate.net The ability of the fluorine atom to participate in hydrogen bonding is weak but can be a factor in specific solvent environments or intramolecularly. researchgate.net
Derivatization for Enhanced Analytical Detection in Research
In many research applications, particularly in biological and environmental analyses, the direct detection of small aliphatic carboxylic acids can be challenging due to their lack of strong chromophores or fluorophores and their volatility. mdpi.comlibretexts.org Chemical derivatization is a key strategy to overcome these limitations by attaching a "tag" to the molecule that enhances its detectability. libretexts.org
For detection by UV-Vis or fluorescence spectroscopy, a molecule must contain a chromophore (for light absorption) or a fluorophore (for fluorescence emission). tandfonline.com Since this compound lacks these features, derivatization of its carboxyl group is necessary. mdpi.comnih.gov
Common Derivatization Strategies:
Esterification with Tagging Reagents: The carboxyl group is converted into an ester by reacting it with an alcohol- or halide-containing chromophore or fluorophore. nih.gov This is a widely used pre-column derivatization technique for HPLC analysis. oup.com
Amide Formation: The carboxylic acid can be coupled with an amine-containing tag using coupling agents.
Examples of Derivatizing Agents:
| Agent Class | Example Agent | Target Technique | Resulting Group |
| Alkyl Halides | p-Bromophenacyl bromide (BPB) | HPLC-UV | Phenacyl Ester |
| Coumarins | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | HPLC-Fluorescence | Fluorescent Ester |
| Anthracenes | 9-Chloromethyl anthracene | HPLC-Fluorescence | Fluorescent Ester |
| Benzoxadiazoles | 4-Nitro-7-piperazine-2,1,3-benzoxadiazole (NBD-PZ) | HPLC-Fluorescence | Fluorescent Derivative |
This table provides examples of derivatizing agents used for carboxylic acids to enhance spectroscopic detection. libretexts.orgtandfonline.comresearchgate.netthermofisher.com
For mass spectrometry (MS), derivatization can improve analysis in two main ways: by increasing volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or by enhancing ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net
For GC-MS Analysis: Short-chain fatty acids are often too polar and not volatile enough for direct GC-MS analysis. shimadzu.com Derivatization converts the carboxyl group into a less polar, more volatile functional group. nih.gov
Silylation: Active hydrogens, like the one in the carboxyl group, are replaced with a silyl (B83357) group, commonly trimethylsilyl (B98337) (TMS), using reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA). libretexts.orgnih.gov
Esterification/Alkylation: Conversion to esters (e.g., methyl or benzyl (B1604629) esters) increases volatility. libretexts.orgrsc.org Reagents like benzyl chloroformate can be effective for this purpose. rsc.org
For LC-MS Analysis: While derivatization is not always necessary for LC-MS, it can significantly enhance sensitivity by improving the ionization of the analyte in the MS source. researchgate.netnih.gov Carboxylic acids are often analyzed in negative ion mode, but derivatization can allow for highly sensitive detection in the more common positive ion mode.
Amidation with Ionizable Tags: Reagents containing a readily protonated site, such as a pyridine (B92270) or tertiary amine group, are attached to the carboxyl group. This creates a derivative that ionizes efficiently in positive-ion electrospray ionization (ESI). Reagents like 2-picolylamine have been shown to increase detection responses by orders of magnitude. researchgate.net
Post-Column Modification: In some methods, an ionization-enhancing reagent, such as a volatile base, is added to the eluent after the chromatographic separation but before the MS detector to improve the deprotonation of the carboxylic acid in negative-ion mode. researchgate.netchromforum.org
Investigations into Biological Interactions and Mechanisms of Action
In Vitro Enzyme and Protein Interaction Studies
The binding of a small molecule like 5-Fluoro-5-methylhexanoic acid to a protein is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The carboxylic acid group provides a potential site for strong ionic and hydrogen bonding interactions with positively charged amino acid residues (e.g., lysine, arginine) or polar residues in a protein's binding pocket. The alkyl chain contributes to hydrophobic interactions. The fluorine atom, with its high electronegativity, can form weak hydrogen bonds and participate in dipole-dipole interactions, potentially enhancing binding affinity and specificity compared to its non-fluorinated counterpart.
Illustrative Data on Ligand Binding Affinity: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.
Table 1: Hypothetical Binding Affinities of Carboxylic Acid Analogs to a Target Protein| Compound | Dissociation Constant (Kd) | Assay Method |
|---|---|---|
| Hexanoic acid | 150 µM | Surface Plasmon Resonance |
| 5-Methylhexanoic acid | 120 µM | Isothermal Titration Calorimetry |
Carboxylic acids are known to act as inhibitors for a variety of enzymes, often by mimicking a substrate, product, or transition state. This compound could potentially act as a competitive or non-competitive inhibitor of enzymes that process fatty acids or other similar endogenous molecules. The fluorine atom can increase the acidity of nearby protons, which might influence interactions with the enzyme's active site. Alternatively, if the compound binds to an allosteric site, it could modulate enzyme activity through conformational changes.
Illustrative Data on Enzyme Inhibition: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.
Table 2: Hypothetical Inhibition of a Target Enzyme by Carboxylic Acid Analogs| Compound | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Hexanoic acid | 250 | Competitive |
| 5-Methylhexanoic acid | 210 | Competitive |
The substitution of a hydrogen atom with fluorine can have profound effects on molecular recognition. The carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond, which can lead to more stable interactions with a protein target. The fluorine atom is also a weak hydrogen bond acceptor and can participate in favorable electrostatic interactions with electron-deficient areas of a binding pocket. Furthermore, the introduction of fluorine can alter the conformation of the molecule, pre-organizing it for a better fit into a binding site. This can lead to enhanced binding affinity and selectivity for the target protein.
Exploration of Biochemical Pathway Modulation
The ultimate biological effect of a compound is determined by its ability to modulate one or more biochemical pathways.
Given its structure as a fatty acid analog, this compound could potentially interfere with fatty acid metabolism. It might be recognized by enzymes involved in fatty acid oxidation or synthesis, acting as a substrate or an inhibitor. If it acts as an inhibitor, it could lead to a buildup of upstream metabolites and a depletion of downstream products, thereby modulating the metabolic flux.
Insufficient Data to Generate Article on this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient publicly available information to generate a scientifically accurate and detailed article on the biological interactions and mechanisms of action of the chemical compound “this compound” according to the provided outline.
The performed searches did not yield specific studies on the antimicrobial effects, spectroscopic characterization of its biological interactions, or detailed analyses of its hydrogen bonding and electrostatic interactions in biological systems. While general information on related fluorinated compounds and their biological activities exists, the strict requirement to focus solely on this compound and adhere to a detailed outline concerning its specific biological activities cannot be met without resorting to speculation.
Therefore, to maintain scientific accuracy and adhere to the user's instructions, the requested article cannot be produced at this time. Further research and publication of data specifically on this compound would be required to fulfill this request.
Metabolic Fate and Biotransformation Pathways in Research Models
Identification of In Vitro Metabolites of 5-Fluoro-5-methylhexanoic acid and Analogs
Detailed in vitro metabolic profiling of this compound is not extensively documented in publicly available literature. However, studies on analogous fluorinated compounds, such as fluorotelomer alcohols (FTOHs) which metabolize to form fluorinated carboxylic acids, provide insights into potential metabolic products. For instance, the in vitro metabolism of 6:2 FTOH in rat, mouse, and human hepatocytes has been shown to yield a variety of polyfluorinated and perfluorinated carboxylic acids researchgate.net.
Based on the metabolism of these analogs, potential in vitro metabolites of this compound could arise from processes such as desaturation, hydroxylation, and subsequent oxidation. Defluorination is also a possible metabolic step, although its occurrence and extent would depend on the specific enzymatic machinery involved and the position of the fluorine atom. Microbial metabolism studies on other short-chain fluorinated carboxylic acids have demonstrated that defluorination can occur, particularly when there are C-H bonds on the alpha-carbon, which may facilitate initial microbial attack acs.org.
Table 1: Potential In Vitro Metabolites of this compound Based on Analog Studies
| Potential Metabolite Name | Potential Metabolic Pathway | Notes on Formation |
| 5-Fluoro-5-methyl-trans-2-hexenoic acid | Dehydrogenation | A common initial step in beta-oxidation. |
| 3-Hydroxy-5-fluoro-5-methylhexanoic acid | Hydration | A subsequent step in the beta-oxidation pathway. |
| 3-Keto-5-fluoro-5-methylhexanoic acid | Oxidation | Follows the hydration step in beta-oxidation. |
| 5-Methyl-hex-4-enoic acid | Defluorination (HF elimination) | Potential pathway if enzymatic machinery for defluorination is present. |
| Shorter-chain fluorinated acids | Chain shortening via oxidation | May occur if beta-oxidation is not completely blocked. |
| Glucuronide conjugate | Glucuronidation | Phase II conjugation of the parent compound or its metabolites. |
| Amino acid conjugate | Amino acid conjugation | Phase II conjugation, particularly with glycine or taurine. |
This table is illustrative and based on the metabolic pathways of analogous compounds. The actual metabolites of this compound would need to be confirmed through specific in vitro studies.
Enzymatic Pathways Involved in Biotransformation
The biotransformation of this compound is expected to be mediated by various enzymatic systems that are responsible for the metabolism of xenobiotics, particularly other fatty acids and their derivatives.
The primary oxidative pathway for straight-chain carboxylic acids is mitochondrial beta-oxidation. However, the presence of a methyl group on the 5-carbon and a fluorine atom could significantly impact this process. Studies on omega-fluoroalkanoic acids with branched alkyl groups have shown that branching can inhibit normal oxidative degradation nih.gov. The methyl group in this compound may sterically hinder the enzymes involved in beta-oxidation.
Defluorination represents another potential metabolic process. Microbial systems have demonstrated the ability to defluorinate certain unsaturated per- and polyfluorinated carboxylic acids nih.gov. The mechanisms can involve reductive defluorination under anaerobic conditions or oxidative processes under aerobic conditions acs.orgnih.gov. Enzymatic HF elimination, potentially catalyzed by acyl-CoA dehydrogenases, has been suggested for some polyfluorinated structures acs.org.
Phase II conjugation reactions are crucial for increasing the water solubility of xenobiotics and facilitating their excretion reactome.org. For carboxylic acid-containing compounds, the most common conjugation pathways are glucuronidation and amino acid conjugation uomus.edu.iqdrughunter.com.
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide nih.gov. UGT isoforms, particularly UGT2B7, have been identified as major enzymes in the glucuronidation of carboxylic acids in humans nih.gov.
Amino Acid Conjugation: Carboxylic acids can be activated to their coenzyme A (CoA) thioesters, which then react with amino acids like glycine or glutamine to form conjugates uomus.edu.iq. This pathway is another means of detoxification and elimination.
The formation of conjugates of 6:2 FTOH metabolites with glutathione, glucuronide, and sulfate has been observed in vitro, indicating that fluorinated carboxylic acids can undergo these Phase II reactions researchgate.net.
Impact of Fluorination on Metabolic Stability and Pathway Diversion
The introduction of a fluorine atom into a molecule can profoundly alter its metabolic fate. The high strength of the carbon-fluorine bond often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism nih.gov.
In the case of this compound, the fluorine atom at the 5-position could block hydroxylation at this site, a common metabolic transformation for alkyl chains. This blocking effect can divert metabolism towards other positions on the molecule or favor alternative pathways such as conjugation of the carboxylic acid group.
Furthermore, the electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the reactivity of the entire molecule, potentially altering its interaction with metabolic enzymes. For instance, the presence of fluorine can influence the likelihood of defluorination reactions, with some studies suggesting that specific structural features, such as unsaturation, can promote this process nih.gov. The stability conferred by fluorination might also lead to the bioaccumulation of the parent compound or its metabolites if they are not efficiently eliminated.
Advanced Analytical Methodologies for Research Sample Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. The choice of chromatographic method for 5-Fluoro-5-methylhexanoic acid depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the separation of a wide range of organic molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).
For the analysis of this compound, a C18 column is often the stationary phase of choice. The retention of the molecule is primarily governed by hydrophobic interactions between the alkyl chain of the analyte and the nonpolar stationary phase. The polarity of the mobile phase is a critical parameter that can be adjusted to control the retention time. A higher proportion of organic solvent in the mobile phase will decrease the retention time, while a higher proportion of water will increase it.
The inclusion of ion-pairing reagents, such as perfluorinated carboxylic acids (e.g., trifluoroacetic acid - TFA), in the mobile phase can be beneficial for the analysis of acidic compounds like this compound. tandfonline.comnih.gov These reagents can improve peak shape and retention time by forming a neutral ion pair with the carboxylate group of the analyte. tandfonline.comnih.gov The use of fluorinated carboxylic acids as "ion repelling agents" has also been explored to modify the selectivity and retention of organic acids in reversed-phase chromatography. nih.gov
The following table outlines a hypothetical set of starting parameters for the RP-HPLC analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Refractive Index (RI) |
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which results in poor sensitivity with UV-Vis detection. To overcome this, pre-column or post-column derivatization techniques are employed to attach a chromophoric or fluorophoric tag to the carboxylic acid group.
Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the HPLC system. This approach offers the advantage of separating any excess reagent from the derivatized analyte during the chromatographic run. nih.gov A variety of reagents are available for the derivatization of carboxylic acids, including:
UV-absorbing reagents: Phenacyl bromides and p-bromophenacyl bromides react with the carboxylate anion to form esters with strong UV absorbance. jafs.com.pl
Fluorescent reagents: Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) and 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to produce highly fluorescent derivatives, enabling detection at very low concentrations. nih.govnih.gov 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide is another highly sensitive fluorescence derivatization reagent for carboxylic acids. academicjournals.org
Post-column derivatization involves the reaction of the analyte with a derivatizing agent after it has been separated on the HPLC column and before it reaches the detector. This method is advantageous when the derivatized product is unstable or when the derivatization reaction is not quantitative.
The choice between pre-column and post-column derivatization depends on the specific application, the nature of the derivatizing agent, and the reaction conditions.
The following table summarizes some common derivatization reagents for carboxylic acids:
| Reagent Class | Example Reagent | Detection Method |
| Alkyl Halides | p-Bromophenacyl bromide | UV |
| Coumarin Analogues | 4-Bromomethyl-7-methoxycoumarin | Fluorescence |
| Diazoalkanes | 9-Anthryldiazomethane | Fluorescence |
| Amines | 1-Naphthylamine | Fluorescence |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov For the analysis of this compound, which is a relatively polar and non-volatile carboxylic acid, derivatization is necessary to convert it into a more volatile and thermally stable derivative.
The most common derivatization method for carboxylic acids in GC analysis is esterification, typically to form methyl esters (FAMEs - Fatty Acid Methyl Esters). impact-solutions.co.uk This can be achieved using various reagents, such as diazomethane, boron trifluoride in methanol (BF3-methanol), or by acid-catalyzed esterification with methanol. Once derivatized, the resulting 5-fluoro-5-methylhexanoate methyl ester is sufficiently volatile for GC analysis.
The separation in GC is achieved on a capillary column coated with a stationary phase. The choice of stationary phase is critical for resolving the analyte from other components in the sample. A nonpolar stationary phase, such as polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-1), or a mid-polarity phase, like a phenyl-substituted polysiloxane (e.g., DB-5 or HP-5), would be suitable for the separation of the methyl ester derivative.
Detection in GC is commonly performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. For structural confirmation and enhanced selectivity, a Mass Spectrometer (MS) can be used as the detector (GC-MS). impact-solutions.co.uk
A typical GC method for the analysis of the methyl ester of this compound would involve the following parameters:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | FID at 280 °C or MS |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages for the analysis of organic acids, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and the flexibility of using different detection methods.
For the analysis of this compound, a silica (B1680970) gel HPTLC plate would be used as the stationary phase. The mobile phase would typically consist of a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene), a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and a small amount of an acidic modifier (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
After development, the plate is dried, and the separated spots are visualized. Since this compound is not colored and does not fluoresce, a visualization reagent is required. A common method is to spray the plate with a pH indicator solution, such as bromocresol green, which will reveal the acidic spots as colored zones against a different colored background. nih.gov Alternatively, charring with a strong acid (e.g., sulfuric acid) after heating can be used for visualization, although this is a destructive method.
Quantification in HPTLC can be performed using a densitometer, which measures the absorbance or fluorescence of the spots.
High-Performance Liquid Chromatography (HPLC) Method Development
Mass Spectrometry-Based Detection and Characterization
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is an invaluable tool for the structural elucidation and sensitive detection of compounds like this compound, especially when coupled with a chromatographic separation technique such as GC or HPLC.
When analyzing this compound by mass spectrometry, the presence of the fluorine atom is a key consideration. Fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern like chlorine or bromine. libretexts.orglibretexts.org However, its presence will influence the fragmentation pattern of the molecule.
In electron ionization (EI) mass spectrometry, commonly used with GC-MS, the molecular ion ([M]⁺) may be observed. The fragmentation of the molecule will likely involve the loss of neutral fragments such as water (H₂O) from the carboxylic acid group, and cleavage of the carbon-carbon bonds in the alkyl chain. The presence of the fluorine atom on the tertiary carbon may lead to characteristic fragmentation pathways, potentially involving the loss of a fluorine radical or hydrogen fluoride (B91410) (HF).
Liquid Chromatography-Mass Spectrometry (LC-MS) is also a highly suitable technique for the analysis of this compound. chromatographyonline.com Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can generate protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. For a carboxylic acid, negative ion mode is often preferred due to the facile loss of a proton.
High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the elemental composition of the molecule, confirming the presence of one fluorine atom in the structure of this compound.
The following table lists some of the expected ions for this compound in different mass spectrometric analyses:
| Ionization Method | Expected Ion | m/z (calculated for C₇H₁₃FO₂) |
| Electron Ionization (EI) | [M]⁺ | 148.0899 |
| Electrospray (Positive) | [M+H]⁺ | 149.0978 |
| Electrospray (Negative) | [M-H]⁻ | 147.0821 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a principal technique for analyzing fluorinated organic acids due to its high sensitivity and specificity. diva-portal.org The methodology is well-suited for polar and non-volatile compounds like this compound. The analysis involves separating the target analyte from other matrix components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer.
For compounds of this class, reverse-phase chromatography is commonly employed, often using a C18 column. restek.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. researchgate.net Detection is usually performed in negative ion mode using electrospray ionization (ESI), as carboxylic acids readily deprotonate to form [M-H]⁻ ions. The use of Selected Reaction Monitoring (SRM) in a triple quadrupole mass spectrometer provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. diva-portal.org
Table 1: Typical LC-MS/MS Parameters for Fluoroalkanoic Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 5 µm particle size) restek.com | Separates the analyte from matrix interferences based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting the analyte. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes the acidic analyte. |
| Analysis Mode | Selected Reaction Monitoring (SRM) diva-portal.org | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ | Selects the deprotonated molecule of this compound. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. shimadzu.com
A common derivatization strategy is esterification, for instance, converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). nih.gov Another approach involves using reagents like pentafluorobenzyl bromide (PFBBr) to create a derivative that is not only volatile but also highly sensitive to electron capture detection (ECD) or mass spectrometry. nih.gov Following derivatization, the sample is injected into the GC, where it is separated on a capillary column before being detected by the mass spectrometer, often operated in full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govnih.gov
Table 2: General GC-MS Analysis Workflow and Parameters
| Step | Description | Example Parameters |
|---|---|---|
| 1. Derivatization | Chemical conversion to a volatile form. | Esterification with methanol or reaction with PFBBr. nih.govnih.gov |
| 2. GC Separation | ||
| Column | Capillary column (e.g., SH-WAX, DB-5ms) shimadzu.com | Separates the derivatized analyte from other volatile components. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Inlet Temperature | 240 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 70°C to 220°C) nih.gov | Optimizes the separation of compounds with different boiling points. |
| 3. MS Detection | ||
| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, is indispensable for identifying unknown metabolites of a parent compound. ijpras.com HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which allows for the determination of the elemental composition of parent ions and their fragments. ijpras.comnih.gov
In the context of this compound, HRMS would be used to analyze samples from in vitro or in vivo metabolism studies. The data is processed to find signals corresponding to potential biotransformations. Common metabolic pathways include oxidation (hydroxylation), demethylation, or conjugation. By comparing the accurate mass of detected signals to the theoretical masses of predicted metabolites, potential candidates can be identified. nih.gov The isotope pattern, particularly the presence of fluorine, provides an additional filter to locate metabolites. nih.gov
Table 3: Predicted Metabolites of this compound and Their Exact Masses
| Biotransformation | Potential Metabolite Structure | Molecular Formula | Monoisotopic Mass (Da) | Mass Change (Da) |
|---|---|---|---|---|
| Parent Compound | This compound | C₇H₁₃FO₂ | 148.08996 | N/A |
| Hydroxylation (+O) | Hydroxy-5-fluoro-5-methylhexanoic acid | C₇H₁₃FO₃ | 164.08487 | +15.99491 |
| Dehydrogenation (-2H) | 5-Fluoro-5-methyl-hexenoic acid | C₇H₁₁FO₂ | 146.07431 | -2.01565 |
Spectroscopic Analysis in Quantitative and Qualitative Research
Spectroscopic techniques are vital for elucidating the chemical structure of a compound and can sometimes be used for quantification. These methods rely on the interaction of electromagnetic radiation with the molecule.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. mt.com This absorption is dependent on the presence of chromophores, which are parts of a molecule that absorb light, typically containing π-electrons and conjugated systems. msu.edu
This compound is a saturated aliphatic carboxylic acid. It lacks an extensive system of conjugated π-electrons. The primary electronic transition associated with the carboxyl group (n → π*) occurs at wavelengths below 200 nm. msu.edu This region is often inaccessible to standard UV-Vis spectrophotometers. Consequently, UV-Visible spectrophotometry is not a suitable technique for the direct qualitative or quantitative analysis of this compound in its native form.
Fluorescence Spectrophotometry
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. wikipedia.org This phenomenon, known as fluorescence, is characteristic of specific molecules called fluorophores, which typically possess rigid, planar structures with extended π-electron systems, such as aromatic rings.
As a simple, non-aromatic, and non-conjugated aliphatic acid, this compound does not exhibit native fluorescence. Therefore, direct analysis by fluorescence spectrophotometry is not feasible. While the compound could potentially be derivatized with a fluorescent tag to enable indirect detection, this is not a direct analytical method for the compound itself.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to confirm its structure.
¹H NMR: This spectrum would show distinct signals for the protons on the carbon chain. The chemical shifts, integration (number of protons), and splitting patterns (due to coupling with adjacent protons) would confirm the connectivity.
¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
¹⁹F NMR: This spectrum is particularly important for fluorinated compounds. It would show a single resonance for the fluorine atom. Coupling between the fluorine and the adjacent methyl protons and carbons would provide definitive proof of the fluorine's location at the C5 position.
Table 4: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (C6) | ~1.3 - 1.5 | Doublet (due to ¹⁹F coupling) | 3H |
| -CH₂- (C4) | ~1.6 - 1.8 | Multiplet | 2H |
| -CH₂- (C3) | ~1.5 - 1.7 | Multiplet | 2H |
| -CH₂- (C2) | ~2.2 - 2.4 | Triplet | 2H |
Method Validation and Quality Control in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. chromatographyonline.com It ensures the reliability and integrity of the data generated in a research setting. For quantitative analysis of this compound, key validation parameters include linearity, accuracy, precision, selectivity, and robustness. gavinpublishers.comiupac.org
Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.compfigueiredo.org This is typically evaluated by analyzing a series of standards across a specified concentration range. The data are often assessed by calculating a regression line, with a correlation coefficient (r²) of ≥ 0.999 being a common acceptance criterion. nih.gov
Accuracy refers to the closeness of the test results to the true value. ikev.org It is often determined by a recovery study, where a blank biological matrix is spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). The results are expressed as percent recovery. gavinpublishers.com For many applications, accuracy is expected to be within ±15% of the nominal value. pfigueiredo.org
Precision measures the degree of scatter between a series of measurements of the same sample. ikev.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Evaluates variations within a laboratory, such as on different days or with different analysts.
Table 3: Summary of Hypothetical Validation Data for this compound Assay
| Validation Parameter | Measurement | Result | Acceptance Criteria |
| Linearity | Concentration Range | 10 - 5000 ng/mL | --- |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 | |
| Accuracy | Low QC (30 ng/mL) | 104.5% Recovery | 85 - 115% |
| Mid QC (1500 ng/mL) | 98.2% Recovery | 85 - 115% | |
| High QC (4000 ng/mL) | 101.3% Recovery | 85 - 115% | |
| Precision (RSD) | Intra-assay (n=6) | ≤ 4.8% | ≤ 15% |
| Inter-assay (n=18) | ≤ 6.2% | ≤ 15% |
Selectivity (also referred to as specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample. gavinpublishers.com This is confirmed by analyzing multiple blank matrix samples to ensure no significant interfering peaks are present at the retention time of the analyte. For stability-indicating methods, selectivity is also demonstrated by showing that the analyte peak is resolved from peaks of potential degradation products generated under stress conditions (e.g., acid/base hydrolysis, oxidation, heat). npra.gov.my
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. pfigueiredo.org This provides an indication of its reliability during normal usage. Parameters that may be varied include mobile phase composition (e.g., ±2% organic content), pH (e.g., ±0.1 unit), column temperature (e.g., ±2°C), and flow rate. The effect of these variations on the analytical results is then evaluated.
Table 4: Example of a Robustness Study for the Analysis of this compound
| Parameter Varied | Modification | % Change in Analyte Concentration | System Suitability |
| Flow Rate | 0.9 mL/min (-10%) | -1.8% | Pass |
| 1.1 mL/min (+10%) | +1.5% | Pass | |
| Column Temperature | 38°C (-2°C) | +0.9% | Pass |
| 42°C (+2°C) | -1.1% | Pass | |
| Mobile Phase pH | 4.4 (-0.1) | -2.3% | Pass |
| 4.6 (+0.1) | +2.1% | Pass |
Computational and Theoretical Investigations of 5 Fluoro 5 Methylhexanoic Acid
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are instrumental in exploring the conformational landscape, electronic structure, and dynamic properties of 5-Fluoro-5-methylhexanoic acid.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fluorine1.ru DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For fluorinated carboxylic acids, DFT studies can elucidate the influence of the highly electronegative fluorine atom on the molecule's charge distribution and reactivity. epa.govresearchgate.net
Investigations into similar fluorinated organic compounds show that the carbon-fluorine bond is the strongest in organic chemistry, which often enhances metabolic stability. jst.go.jpnih.gov DFT calculations for this compound would focus on how the fluorine substitution at the C5 position affects the electronic character of the carboxylic acid headgroup. researchgate.net The calculations typically involve geometry optimization to find the lowest energy conformation, followed by analysis of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. The electrostatic potential surface can also be mapped to visualize electron-rich and electron-poor regions of the molecule.
| Parameter | Hypothetical Calculated Value | Description |
| Optimized C-F Bond Length | 1.41 Å | Predicts the equilibrium distance between the carbon and fluorine atoms. |
| Optimized O-H Bond Length | 0.97 Å | Predicts the length of the hydroxyl bond in the carboxyl group. |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | An indicator of molecular stability and chemical reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influenced by the electronegative F and O atoms. |
This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar organofluorine compounds.
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of this compound in various environments, such as in a vacuum or solvated in water. The simulation tracks the trajectory of each atom based on a force field, which defines the potential energy of the system. nih.gov
For fatty acid-like molecules, MD simulations can reveal how the alkyl chain moves and folds, identifying the most stable and frequently occurring conformations. nih.gov Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to pinpoint which parts of the molecule are most mobile. Such simulations have been used to understand the interaction between fatty acids and proteins, showing how the molecule adapts its shape upon binding. nih.govyoutube.com
| Simulation Parameter | Value/Condition | Purpose |
| Force Field | COMPASS / GROMOS | Defines the potential energy function for interatomic interactions. nih.gov |
| Solvent Model | SPC/E (Water) | Simulates the molecule in an aqueous environment. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Simulation Time | 100 ns | Duration of the simulation to allow for adequate conformational sampling. nih.gov |
| Average RMSD | 2.1 Å | Indicates the stability of the molecule's trajectory over the simulation time. |
| Peak RMSF | Carboxyl Group, Terminal Methyl | Identifies the most flexible regions of the molecule. |
This table presents typical parameters and hypothetical results for an MD simulation of a short-chain fatty acid.
Quantum chemical calculations encompass a variety of methods, including DFT and ab initio approaches, to predict molecular properties based on the fundamental laws of quantum mechanics. uj.edu.plresearchgate.net These methods are valuable for predicting properties that can be challenging to measure experimentally, such as gas-phase energies and reaction mechanisms. epa.govau.dk
A significant application for carboxylic acids is the calculation of the acid dissociation constant (pKa), a key determinant of a molecule's behavior at physiological pH. researchgate.net Computational studies on perfluoroalkyl carboxylic acids (PFCAs) have used thermodynamic cycles coupled with quantum chemical calculations to accurately predict pKa values. epa.govresearchgate.net These studies found that increasing the fluorination of the alkyl chain significantly influences the electronic character and acidity of the carboxylic acid headgroup. epa.gov For this compound, the electron-withdrawing effect of the single fluorine atom is expected to increase its acidity compared to the non-fluorinated parent compound, 5-methylhexanoic acid.
| Compound | Method | Hypothetical Calculated pKa | Expected Effect |
| This compound | DFT (B3LYP) with PCM solvent model | 4.65 | Fluorine's inductive effect lowers the pKa, increasing acidity. |
| 5-methylhexanoic acid | DFT (B3LYP) with PCM solvent model | 4.90 | Serves as a baseline for comparison. |
This table illustrates the expected impact of fluorination on acidity based on quantum chemical principles, with hypothetical pKa values for comparison.
Ligand-Target Docking and Binding Energy Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action.
Given its structure as a fatty acid analogue, a logical target for docking studies of this compound is Fatty Acid Synthase (FASN). FASN is a key enzyme in fatty acid biosynthesis, and its inhibition is a target for anti-cancer and anti-obesity therapeutics. nih.govresearchgate.netmdpi.com Docking simulations can predict whether this compound can bind to the active sites of FASN domains, such as the ketoacyl synthase (KS) or enoyl-reductase (ER) domains. nih.gov
The prediction process involves preparing a 3D structure of the target protein and using a docking algorithm to fit the ligand into potential binding pockets. The algorithm scores different poses based on how well they fit geometrically and energetically. Successful docking would identify a specific binding site and orientation for this compound within the FASN enzyme, highlighting key amino acid residues that form the binding pocket. nih.gov Studies on similar inhibitors show that binding often occurs in hydrophobic clefts, with the carboxylate group forming critical interactions with polar residues. nih.gov
Following the prediction of a binding pose, the strength of the interaction is quantified by estimating the binding affinity (often expressed as a docking score or binding free energy in kcal/mol). researchgate.net Lower energy values typically indicate more favorable and stable binding. nih.gov The analysis also details the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. nih.govresearchgate.net
For this compound, the carboxylate head would be expected to act as a hydrogen bond acceptor and donor, likely interacting with charged or polar residues like Lysine or Arginine in the active site. nih.govmdpi.com The hexanoic chain would fit into a hydrophobic pocket, interacting with nonpolar residues. The fluorine atom, due to its unique electronic properties, could participate in halogen bonding—an interaction where the electrophilic tip of the halogen interacts with a nucleophilic partner, such as a carbonyl oxygen from the protein backbone. researchgate.net Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used post-docking to refine binding free energy predictions. frontiersin.org
| Interaction Parameter | Hypothetical Value/Residue | Type of Interaction |
| Binding Free Energy (ΔG) | -6.5 kcal/mol | Overall predicted binding affinity to the FASN active site. |
| Hydrogen Bonds | LYS 199, ARG 218 | The carboxylate group of the ligand interacts with polar amino acid side chains. mdpi.com |
| Hydrophobic Interactions | LEU 29, PHE 43, VAL 67 | The alkyl chain of the ligand is stabilized within a nonpolar pocket. nih.govyoutube.com |
| Halogen Bond | GLY 61 (Backbone C=O) | The fluorine atom interacts with the carbonyl oxygen of a peptide bond. researchgate.net |
This table provides a hypothetical summary of a molecular docking analysis of this compound with a plausible enzyme target like Fatty Acid Synthase (FASN), based on findings for similar inhibitors.
Electronic Structure and Reactivity Parameter Analysis
The electronic structure and reactivity of this compound have been elucidated through computational methods, providing insights into its chemical behavior. These investigations primarily rely on Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping to predict regions of reactivity and understand the molecule's stability. While direct computational studies on this compound are not extensively available in the reviewed literature, analysis of structurally similar short-chain fluorinated carboxylic acids allows for well-grounded inferences.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For fluorinated carboxylic acids, the introduction of a highly electronegative fluorine atom is expected to influence the energies of these frontier orbitals. The fluorine atom's electron-withdrawing nature generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO. This effect can impact the molecule's susceptibility to nucleophilic or electrophilic attack.
Computational studies on analogous short-chain carboxylic acids and fluorinated alkanes provide a basis for estimating the electronic parameters of this compound. The HOMO is typically localized around the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms, making this region susceptible to electrophilic attack. Conversely, the LUMO is often distributed along the carbon backbone and the carboxylic acid group, indicating potential sites for nucleophilic attack. The presence of the fluorine atom at the C5 position would likely lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophiles at or near that position.
| Parameter | Inferred Value/Characteristic for this compound | Significance |
|---|---|---|
| HOMO Energy | Relatively low (stabilized) | Indicates resistance to oxidation |
| LUMO Energy | Relatively low (stabilized) | Suggests potential for reaction with strong nucleophiles |
| HOMO-LUMO Gap | Moderately large | Implies good kinetic stability |
| HOMO Localization | Primarily on the carboxyl oxygen atoms | Site for electrophilic attack |
| LUMO Localization | Distributed over the C-F bond and carboxyl group | Potential sites for nucleophilic attack |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons and a propensity to attract electrophiles. Conversely, regions of positive potential are colored blue, signifying a deficiency of electrons and an attraction for nucleophiles.
For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group. This high electron density makes the carboxylic acid group a prime target for interactions with electrophiles and hydrogen bond donors.
The fluorine atom, due to its high electronegativity, will create a localized region of negative potential around itself. However, the carbon atom to which it is attached (C5) will consequently become more electron-deficient, resulting in a region of positive electrostatic potential. This polarization of the C-F bond is a key feature influencing the molecule's intermolecular interactions and reactivity. The acidic proton of the carboxyl group will exhibit a strongly positive electrostatic potential, highlighting its role as a hydrogen bond donor.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Reactivity Implication |
|---|---|---|---|
| Carboxyl Oxygen Atoms | Strongly Negative | Red | Nucleophilic; site for electrophilic attack and hydrogen bonding |
| Carboxyl Hydrogen Atom | Strongly Positive | Blue | Electrophilic; strong hydrogen bond donor |
| Fluorine Atom | Negative | Red/Yellow | Weakly nucleophilic; can act as a hydrogen bond acceptor |
| Carbon Atom bonded to Fluorine (C5) | Positive | Blue/Green | Electrophilic; potential site for nucleophilic attack |
| Alkyl Chain Hydrogens | Slightly Positive | Green | Weakly electrophilic |
Studies on Fluorine's Influence on Molecular and Intermolecular Interactions
The presence of a fluorine atom in an organic molecule can dramatically alter its physical and chemical properties. This is due to fluorine's unique characteristics, including its high electronegativity, small size, and the specific nature of the carbon-fluorine bond.
Carbon-Fluorine Bond Effects on Conformation and Solvation Dynamics
The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. This bond can influence the conformational preferences of a molecule through steric and electronic effects. In the case of this compound, rotation around the C4-C5 bond will be influenced by the presence of the fluorine atom and the methyl group. Computational studies on similar fluorinated alkanes have shown that the gauche effect can play a role, where conformations with the fluorine atom gauche to other electronegative atoms or bulky groups can be unexpectedly stable.
Fluorination also significantly impacts solvation dynamics. While fluorocarbons are generally considered hydrophobic, the polarity of the C-F bond allows for specific electrostatic interactions with solvent molecules. For instance, fluorinated side chains have been shown to slow down the motion of neighboring water molecules at protein surfaces, an effect attributed to electrostatic drag. nih.gov This suggests that the fluorinated portion of this compound would interact with water in a manner distinct from its hydrocarbon counterpart, influencing its solubility and behavior in aqueous environments.
Water-Protein/Ligand Interface Interactions
Furthermore, fluorinated groups can influence the structure of water networks at the interface. By participating in or disrupting existing hydrogen-bonding networks, a fluorinated ligand like this compound could alter the hydration of a binding site, which can have significant thermodynamic consequences for binding affinity. Computational studies on fluorinated amino acids have indicated that interactions between organic fluorine and water molecules do occur and affect hydration free energies. nih.gov
Development and Refinement of Computational Force Fields for Fluorinated Organic Molecules
Accurate molecular simulations, such as molecular dynamics (MD), are essential for understanding the behavior of molecules in complex environments. The reliability of these simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system.
Developing accurate force fields for fluorinated organic molecules presents unique challenges. The high electronegativity and polarizability of fluorine require careful parameterization to correctly model both intramolecular (e.g., bond stretching, angle bending, torsions) and intermolecular (e.g., van der Waals, electrostatic) interactions.
Recent efforts have focused on developing and refining force fields specifically for fluorinated compounds. For example, parameters for fluorinated aromatic amino acids have been developed for use with established force fields like AMBER. nih.govbiorxiv.orgbiorxiv.org These developments often involve deriving atomic charges using advanced schemes that account for polarization effects in the presence of explicit solvent molecules. nih.govbiorxiv.orgbiorxiv.org The validation of these force fields is typically performed by comparing simulation results with experimental data, such as NMR observables. nih.govbiorxiv.orgbiorxiv.org For smaller molecules like fluorinated carboxylic acids, force field development would similarly rely on fitting parameters to high-level quantum mechanical calculations and experimental data on properties like density and heat of vaporization. The goal is to create a transferable set of parameters that can accurately predict the behavior of a wide range of fluorinated organic molecules, including this compound, in various environments.
Q & A
Q. What are the key considerations for synthesizing 5-Fluoro-5-methylhexanoic acid, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis routes for fluorinated carboxylic acids often involve halogenation of precursor molecules or nucleophilic substitution. For example, fluorination steps may require catalysts like AlCl₃ (used in analogous benzoic acid derivatives, ) or controlled pH conditions to avoid side reactions. Optimization can include solvent selection (e.g., ethanol-water mixtures for solubility, ) and temperature modulation. Post-synthesis purification via recrystallization or column chromatography should be validated using analytical techniques like NMR or GC-MS (as in hexanoic acid studies, ).
Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar compounds?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine substituents cause distinct splitting patterns (e.g., coupling constants for adjacent protons). Methyl groups at the 5-position would show upfield shifts compared to linear analogs.
- IR Spectroscopy : The carboxylic acid group (~1700 cm⁻¹) and C-F stretching (~1100 cm⁻¹) provide diagnostic peaks. Cross-referencing with databases like PubChem () and computational tools (e.g., density functional theory for predicted spectra) can resolve ambiguities.
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
Methodological Answer: Fractional distillation or preparative HPLC can separate the compound based on polarity and boiling point. Acid-base extraction (using NaOH to deprotonate the carboxylic acid) is effective for removing non-acidic impurities. Purity should be confirmed via melting point analysis and HPLC-UV (as in fluorosalicylic acid studies, ).
Advanced Research Questions
Q. How can researchers design experiments to investigate the metal-chelating properties of this compound?
Methodological Answer:
- pH-Potentiometry : Titrate the compound with metal ions (e.g., Cu²⁺) under controlled ionic strength to determine stability constants (applied in fluorosalicylic acid studies, ).
- Spectrophotometry : Monitor UV-vis absorbance changes during complexation.
- ESR Spectroscopy : Detect paramagnetic metal complexes in solutions (e.g., 50% methanol-water mixtures, ). Data should be validated using Job’s plot or computational modeling (e.g., DFT for ligand geometry).
Q. What strategies address contradictory data in thermal stability studies of this compound under varying conditions?
Methodological Answer: Contradictions may arise from differing experimental setups (e.g., heating rates, atmospheric conditions). Standardize protocols using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Cross-validate with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (as in hexanoic acid derivatives, ). Replicate studies under inert vs. oxidative atmospheres to isolate degradation pathways.
Q. How can systematic literature reviews optimize data collection on fluorinated carboxylic acids for hypothesis generation?
Methodological Answer:
- Search Strings : Use tailored terms like "fluorinated hexanoic acid derivatives" combined with "synthesis" or "spectroscopic characterization" (following EFSA’s methodology for 5-HMF, ).
- Database Filters : Apply exclusion criteria (e.g., non-academic sources, commercial data) and prioritize peer-reviewed journals.
- Data Integration : Compile findings into a relational database, noting discrepancies in reported properties (e.g., melting points, solubility) for meta-analysis.
Q. What experimental approaches elucidate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays : Use fluorometric or calorimetric assays (e.g., ITC) to measure binding affinity with target enzymes like carboxylases.
- Molecular Docking : Predict interaction sites using software like AutoDock, referencing crystallographic data from related fluorinated compounds ( ).
- In Vitro/In Vivo Models : Validate findings in cell cultures or model organisms, ensuring compliance with safety protocols (e.g., PPE, fume hoods, ).
Data Analysis and Validation
Q. How can researchers reconcile structural data discrepancies from different spectral databases (e.g., PubChem vs. ChemIDplus)?
Methodological Answer: Cross-check spectral peaks with experimental data (e.g., NMR shifts from in-house syntheses) and computational predictions. Use high-purity standards for calibration and consult authoritative sources like EPA DSSTox (). Discrepancies may arise from isotopic impurities or solvent effects, necessitating replication under identical conditions.
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of fluorinated carboxylic acids?
Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA to compare treatment groups and Kaplan-Meier survival analysis for longitudinal studies. Ensure compliance with OECD guidelines for toxicity testing and reference EFSA’s frameworks for risk assessment ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
